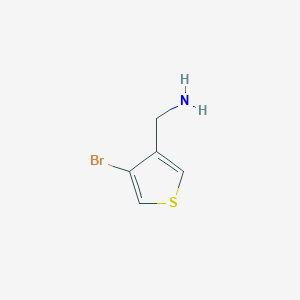

(4-Bromothiophen-3-yl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(4-Bromothiophen-3-yl)methanamine”, also known as 4-Br-3-MA, is a chemical compound that belongs to the class of organic compounds known as thiophene derivatives. It appears as a colorless to yellow to brown sticky oil to semi-solid or liquid .

Synthesis Analysis

The synthesis of “(4-Bromothiophen-3-yl)methanamine” has been reported in a study where a variety of imine derivatives were synthesized via Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids . The reaction conditions were well tolerated by a wide range of electron-donating and withdrawing functional groups .Molecular Structure Analysis

The molecular formula of “(4-Bromothiophen-3-yl)methanamine” is C5H6BrNS. The molecule contains a total of 25 bonds, including 15 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 primary amine (aliphatic), and 1 Thiophene .Physical And Chemical Properties Analysis

“(4-Bromothiophen-3-yl)methanamine” has a molecular weight of 192.07. It is a colorless to yellow to brown sticky oil to semi-solid or liquid . The storage temperature is recommended to be between 2-8°C in a dark place .Applications De Recherche Scientifique

Bromine Compounds in Atmospheric Chemistry

Bromine compounds, like bromoform (CHBr3), play a significant role in atmospheric chemistry, particularly as sources of organic bromine. They contribute to reactive halogens in the troposphere and lower stratosphere, with implications for ozone depletion and atmospheric dynamics. The sea-to-air flux of bromoform, originating from macroalgal and planktonic sources, is a key area of research, emphasizing the need to understand global emissions and their impact on climate and atmospheric chemistry (Quack & Wallace, 2003).

Methanation and Bioenergy

Research on biological hydrogen methanation highlights the potential of converting electricity into natural gas, demonstrating an innovative approach to energy storage and utilization. This process, involving electrolysis and the Sabatier-reaction, is significant for renewable energy research, offering insights into overcoming physical limitations and enhancing microbial processes for energy conversion (Lecker et al., 2017).

Pharmacology and Drug Development

The development of selective agonists for serotonin receptors, such as TCB-2, illustrates the ongoing research in pharmacology to understand and manipulate receptor pathways for therapeutic purposes. This research sheds light on the complexity of drug-receptor interactions and their implications for treating CNS diseases, highlighting the nuanced differences between compounds and their potential applications in medicine (Giovanni & Deurwaerdère, 2017).

Environmental Impact and Toxicology

Studies on the environmental impact and toxicology of certain brominated and chlorinated compounds emphasize the importance of understanding chemical toxicity, persistence, and bioaccumulation. This research is crucial for assessing risks to ecosystems and human health, guiding regulatory policies, and developing strategies to mitigate adverse effects (Krijgsheld & Gen, 1986).

Safety and Hazards

“(4-Bromothiophen-3-yl)methanamine” is associated with certain hazards. The safety information pictograms indicate that it is harmful if swallowed (H302) and causes severe skin burns and eye damage (H314) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds, such as imines, are known to have a broad spectrum of biological activities .

Mode of Action

It’s known that imines, which are similar compounds, interact with various biological targets to exert their effects .

Biochemical Pathways

Imines are known to be involved in a variety of biological activities, including antimicrobial, analgesic, anticonvulsant, anticancer, antioxidant, and antihelmintic activities .

Pharmacokinetics

It’s known that the compound is a colorless to yellow to brown sticky oil to semi-solid or liquid . This suggests that it may have certain solubility characteristics that could influence its bioavailability.

Result of Action

Imines, which are similar compounds, are known to have a broad spectrum of biological activities .

Action Environment

The action, efficacy, and stability of (4-Bromothiophen-3-yl)methanamine can be influenced by environmental factors. For instance, it should be stored in a dark place, sealed in dry, at 2-8°C . This suggests that light, moisture, and temperature can affect the stability and efficacy of the compound.

Propriétés

IUPAC Name |

(4-bromothiophen-3-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNS/c6-5-3-8-2-4(5)1-7/h2-3H,1,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIISVIQBGJWLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Br)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2425312.png)

![2-cyclopropyl-5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2425317.png)

![N-([2,3'-bipyridin]-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2425318.png)

![N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2425319.png)

![2-(4-methoxy-3-methylphenyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2425323.png)

![Methyl 4-[(3,4-dichlorobenzyl)oxy]benzoate](/img/structure/B2425324.png)

![2-((2-butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2425326.png)

![6-Formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2425327.png)

![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate](/img/structure/B2425328.png)

![(1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone](/img/structure/B2425329.png)

![5-Tert-butyl 6-methyl (6S)-3H,4H,6H,7H-imidazo[4,5-C]pyridine-5,6-dicarboxylate](/img/structure/B2425330.png)

![2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2425332.png)